molecular formula C11H10BrN3O3 B12110331 Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate

Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate

Cat. No.: B12110331
M. Wt: 312.12 g/mol
InChI Key: UENMNKDFDAYMPL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with ethyl 2-amino-1,3,4-oxadiazole-5-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium azide (NaN₃) and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with enzymes and receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate is unique due to its specific combination of the bromophenyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS No. 1000576-69-1) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on various research findings, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN3O3C_{11}H_{10}BrN_3O_3 with a molecular weight of approximately 326.15 g/mol. The presence of the bromophenyl group is significant in enhancing its biological activity.

Antimicrobial Activity

Research has shown that compounds within the 1,2,4-triazole family exhibit notable antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains. A study reported that derivatives of 1,2,4-triazoles displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it could inhibit bacterial growth through interference with essential metabolic pathways .

Anti-inflammatory Effects

In preclinical studies evaluating anti-inflammatory properties, compounds similar to this compound have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). These findings indicate potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of triazole derivatives has been widely researched. This compound could exhibit cytotoxic effects on various cancer cell lines. The presence of the bromine atom in its structure may enhance its interaction with biological targets involved in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the triazole ring and substituents significantly affect biological activity. The introduction of electron-withdrawing groups like bromine enhances the compound's potency against specific biological targets. For instance:

Compound StructureBiological Activity
Ethyl 1-(4-bromophenyl)-...Moderate antibacterial activity
Other triazole derivativesVarying activities based on substituents

Case Studies and Experimental Findings

Several case studies have evaluated the biological activity of related triazole compounds:

  • Anti-inflammatory Studies : In vitro assays demonstrated that triazole derivatives significantly inhibited TNF-α production in stimulated PBMC cultures .
  • Antimicrobial Testing : A series of triazole compounds were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for some derivatives .
  • Cytotoxicity Assays : Compounds similar to Ethyl 1-(4-bromophenyl)-... were evaluated for cytotoxic effects on cancer cell lines such as HT29 and Jurkat cells; results indicated promising anticancer activity correlated with structural modifications .

Properties

Molecular Formula

C11H10BrN3O3

Molecular Weight

312.12 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H10BrN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17)

InChI Key

UENMNKDFDAYMPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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